molecular formula C11H8F3N3O2 B10909740 4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B10909740
M. Wt: 271.19 g/mol
InChI Key: XCNUOWLAWRAMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a nitro group on the phenyl ring, along with the pyrazole core, imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by cyclization to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro and a trifluoromethyl group on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C11H8F3N3O2/c1-7-5-15-16(6-7)9-3-2-8(11(12,13)14)4-10(9)17(18)19/h2-6H,1H3

InChI Key

XCNUOWLAWRAMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.